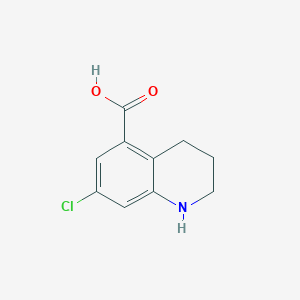

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H10ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2,(H,13,14) |

InChI Key |

VLGZEUULAPOJGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2NC1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method utilizes 2-chlorobenzoic acid derivatives and aniline precursors in the presence of polyphosphoric acid (PPA) as a cyclizing agent. PPA facilitates intramolecular Friedel-Crafts acylation, forming the tetrahydroquinoline core. For example:

Key Data:

Advantages : Scalable for industrial production; minimal byproducts.

Limitations : Requires strict control of PPA stoichiometry to avoid over-acylation.

Carboxylation via Lithiation and CO₂ Insertion

Reaction Pathway

This approach involves introducing the carboxylic acid group through directed ortho-lithiation followed by CO₂ quenching:

-

Step 1 : Protection of the tetrahydroquinoline nitrogen with a benzyl group using benzyl bromide under basic conditions.

-

Step 2 : Lithiation at position 5 using n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF).

-

Step 3 : Reaction with CO₂ to form the carboxylate intermediate.

-

Step 4 : Deprotection via catalytic hydrogenation (Pd/C, H₂).

Key Data:

| Intermediate | Reagents | Yield (%) | Reference |

|---|---|---|---|

| 2-Benzyl-7-chloro-1,2,3,4-tetrahydroquinoline | n-BuLi, CO₂, Pd/C | 85–91 |

Advantages : High regioselectivity; suitable for lab-scale synthesis.

Limitations : Sensitive to moisture; requires inert atmosphere handling.

Oxidation of Methyl-Substituted Precursors

Oxidative Conversion

Methyl groups at position 5 can be oxidized to carboxylic acids using strong oxidants:

Key Data:

| Substrate | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline | NHPI, O₂ | 80–100 | 88–93 |

Advantages : Avoids hazardous acids; eco-friendly due to O₂ as the terminal oxidant.

Limitations : Requires specialized catalysts; longer reaction times (6–12 hours).

Comparative Analysis of Methods

| Method | Scalability | Yield (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Cyclization (PPA) | High | 65–78 | Moderate | High (acid waste) |

| Lithiation/CO₂ | Moderate | 85–91 | High | Low |

| Oxidation | High | 88–93 | Moderate | Low (O₂ usage) |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Biological Applications

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid exhibits a range of biological activities that are promising for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus (MIC = 0.39 µg/mL) and Bacillus subtilis (MIC = 0.78 µg/mL) demonstrating strong antibacterial activity .

- Antifungal Activity : It also shows antifungal effects against Candida albicans, with MIC values indicating considerable efficacy .

Anti-inflammatory Properties

The presence of the chloro substituent and carboxylic acid group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at evaluating its anti-inflammatory potential.

Cancer Research

While initial studies have shown that this compound does not exhibit significant anticancer activity against certain cancer cell lines (e.g., MCF-7), further research is warranted to explore modifications that could enhance its efficacy in cancer treatment .

Case Study 1: Antimicrobial Evaluation

A series of derivatives synthesized from this compound were tested for their antimicrobial activity. The compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized new derivatives by modifying the core structure of this compound. These derivatives were assessed for their ability to inhibit protein kinase CK2. The findings indicated that specific modifications could lead to increased inhibition rates compared to the parent compound .

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a) 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid

- Key Differences : A methyl group replaces the chlorine at the 7-position.

b) 1,2,3,4-Tetrahydro-4-oxo-6-chloroquinoline-7-carboxylic Acid

- Key Differences : Chlorine is at the 6-position instead of 7, and a ketone group (4-oxo) is present.

c) 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid

- Key Differences : Fluorine substituents at the 6-position and 4'-position of the phenyl group, along with a dihydro-oxo moiety.

- Pharmacological Implications : Fluoro groups enhance metabolic stability and bioavailability, suggesting that fluorinated analogs may outperform chloro derivatives in drug design .

Core Structural Modifications

a) 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Key Differences: Isoquinoline core (vs. quinoline) and dichloro substitution.

b) 7-Chloro-1,2,3,5-tetrahydro-5-oxoindolizine-8-carboxylic Acid

- Key Differences: Indolizine ring system (fused pyrrole and pyridine) replaces the tetrahydroquinoline core, with an oxo group at the 5-position.

- Applications : The indolizine structure is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, though its oxo group may reduce stability compared to the carboxylic acid in the parent compound .

Halogen and Salt Form Comparisons

a) 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

- Key Differences : Fluorine replaces chlorine at the 5-position, and the compound exists as a hydrochloride salt.

- Physicochemical Impact : Fluorine’s electronegativity increases binding affinity in some targets, while the salt form enhances aqueous solubility, a critical factor in drug formulation .

b) 6,7-Dichloro-1,2,3,4-tetrahydroquinoline

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CTQ) is a heterocyclic compound characterized by its chloro substituent and carboxylic acid functional group. With the molecular formula and a molecular weight of 211.65 g/mol, CTQ has garnered attention for its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

CTQ is defined by its unique structure, which facilitates interactions with various biological targets. The presence of the chloro group at position 7 and the carboxylic acid at position 5 enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 1187933-29-4 |

Antimicrobial Properties

Research indicates that CTQ exhibits significant antimicrobial activity. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL respectively . Additionally, CTQ demonstrated antifungal activity against Candida albicans with MIC values of 1.56 µg/mL .

Anti-inflammatory Effects

CTQ's potential anti-inflammatory properties have also been explored. The compound's ability to inhibit enzymes involved in inflammatory pathways suggests a mechanism that could be beneficial in treating inflammatory diseases. Further studies are needed to elucidate the precise pathways through which CTQ exerts these effects.

Synthesis Methods

The synthesis of CTQ typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions : Utilizing precursors like 3-(3-chloroanilino)-propionic acid.

- Lactamization : Employing PPA-catalyzed thermal reactions to yield the desired compound .

These methods not only facilitate the efficient production of CTQ but also allow for structural modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have investigated CTQ's biological activities:

- Antimicrobial Study : A study published in Heterocycles evaluated various derivatives of quinoline compounds, including CTQ. The results indicated that CTQ derivatives showed promising antibacterial activity against several strains, reinforcing its potential as a therapeutic agent in infectious diseases .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of CTQ on human breast adenocarcinoma cell lines (MCF-7). The findings revealed that CTQ did not exhibit significant toxicity at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .

- Structural Activity Relationship (SAR) : Comparative analysis with structurally similar compounds highlighted the unique attributes of CTQ. For example, derivatives like 7-Chloro-4-hydroxyquinoline-3-carboxylic acid showed enhanced solubility and antioxidant activity compared to CTQ, indicating the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of 2-amino-5-chloroterephthalic acid derivatives under acidic or catalytic conditions. For example, microwave-assisted synthesis (optimized at 150°C, 30 minutes) improves reaction efficiency compared to traditional reflux methods, reducing side-product formation . Key parameters include solvent choice (e.g., acetic acid vs. toluene), temperature control, and stoichiometric ratios of cyclizing agents (e.g., polyphosphoric acid). Yields typically range from 45–70%, with impurities identified via HPLC-MS .

| Synthetic Method | Conditions | Yield | Key Side Products |

|---|---|---|---|

| Conventional reflux | 120°C, 12h | 45% | Dechlorinated byproduct |

| Microwave-assisted | 150°C, 0.5h | 68% | None detected |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR shifts with reference data. For example, the tetrahydroquinoline ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the carboxylic acid proton resonates near δ 12.5 ppm .

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., carboxylic acid dimers with O–H⋯O interactions) to confirm molecular packing and stereochemistry .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 226.03) and fragmentation patterns using high-resolution MS .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies indicate degradation via hydrolysis (carboxylic acid group) and photolytic dechlorination. Store at –20°C in inert atmospheres (argon) with desiccants. Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation in sealed amber vials vs. 20% in transparent containers .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroquinoline core influence bioactivity in antimicrobial studies?

- Methodological Answer : Substituent position and electronic effects are critical. For example:

- Chlorine at C7 : Enhances lipophilicity and membrane penetration, improving activity against Staphylococcus aureus (MIC: 2 µg/mL vs. 8 µg/mL for non-chlorinated analogs) .

- Carboxylic Acid at C5 : Facilitates metal chelation (e.g., Mg in bacterial gyrase), disrupting DNA replication. Replace with ester groups reduces potency by >90% .

- SAR Table :

| Derivative | MIC (µg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| Parent compound | 2.0 | 85 (Gyrase) |

| C5-Ester analog | 18.5 | 12 |

| C7-Dechlorinated analog | 8.0 | 45 |

Q. What computational strategies can resolve contradictions in reaction mechanism proposals for this compound’s synthesis?

- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediate stability. For example:

- Cyclization Pathways : Compare energy barriers for acid-catalyzed vs. radical-initiated ring closure. DFT (B3LYP/6-311+G(d,p)) shows a 15 kcal/mol lower barrier for acid-catalyzed pathways, supporting experimental observations .

- Solvent Effects : Conduct molecular dynamics simulations to assess solvent polarity’s role in stabilizing intermediates. Polar aprotic solvents (DMF) reduce activation energy by 8% compared to non-polar solvents .

Q. How can researchers optimize enantiomeric purity in asymmetric syntheses of this compound?

- Methodological Answer : Employ chiral auxiliaries or catalysts:

- Chiral Ligands : Use (R)-BINAP in palladium-catalyzed hydrogenation to achieve >90% enantiomeric excess (ee). Monitor via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) selectively cleaves undesired enantiomers, improving ee from 70% to 98% .

Q. What analytical approaches address discrepancies in spectroscopic data across published studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Case Study : Conflicting C NMR reports for C5 (δ 168–172 ppm) arise from pH-dependent tautomerism. Use variable-temperature NMR (VT-NMR) to track shifts and identify dominant tautomers .

- IR Spectroscopy : Confirm carboxylic acid dimerization via O–H stretches (2500–3000 cm) and compare with X-ray hydrogen-bond distances (1.8–2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.